Dmmpa

Descripción

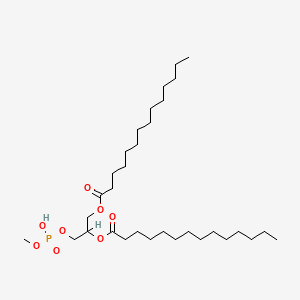

Structure

2D Structure

Propiedades

Número CAS |

54672-40-1 |

|---|---|

Fórmula molecular |

C32H63O8P |

Peso molecular |

606.8 g/mol |

Nombre IUPAC |

[3-[hydroxy(methoxy)phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |

InChI |

InChI=1S/C32H63O8P/c1-4-6-8-10-12-14-16-18-20-22-24-26-31(33)38-28-30(29-39-41(35,36)37-3)40-32(34)27-25-23-21-19-17-15-13-11-9-7-5-2/h30H,4-29H2,1-3H3,(H,35,36) |

Clave InChI |

GFVIMEJDNBYXDC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC)OC(=O)CCCCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC)OC(=O)CCCCCCCCCCCCC |

Sinónimos |

1,2-dimyristoylphosphatidylmethanol 1,2-dimyristoylphosphatidylmethanol ester 1,2-ditetradecyl-sn-glycero-3-phosphomethanol 1,2-DMPM 1,2-DTPM dimyristoyl methylphosphatidic acid dimyristoylmethylphosphatidic acid dimyristoylmethylphosphatidic acid, (R)-isomer dimyristoylmethylphosphatidic acid, sodium salt dimyristoylmethylphosphatidic acid, sodium salt, (R)-isomer dimyristoylphosphatidylmethanol DMMPA |

Origen del producto |

United States |

Foundational & Exploratory

what are the chemical properties of N,N-Dimethyl-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethyl-1,3-propanediamine (DMAPA), with the CAS number 109-55-7, is a versatile aliphatic diamine that serves as a crucial building block and intermediate in a wide array of chemical syntheses.[1] Its unique physicochemical properties make it an essential component in the production of surfactants, corrosion inhibitors, polyurethane catalysts, and epoxy resin hardeners.[1] Furthermore, its role as an intermediate extends to the synthesis of agrochemicals and pharmaceuticals, highlighting its significance in industrial and research settings.[1][] This guide provides an in-depth overview of the chemical properties of N,N-Dimethyl-1,3-propanediamine, detailed experimental protocols for their determination, and a summary of its toxicological profile.

Core Chemical and Physical Properties

N,N-Dimethyl-1,3-propanediamine is a clear, colorless to pale yellow liquid characterized by a distinct ammoniacal odor.[1] It is highly soluble in water and other organic solvents such as alcohols, esters, and ketones.[1] The presence of two amine groups, one primary and one tertiary, dictates its basicity and nucleophilic reactivity.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of N,N-Dimethyl-1,3-propanediamine, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₄N₂ | [3] |

| Molecular Weight | 102.18 g/mol | [1][3] |

| Boiling Point | 133 °C | [1] |

| Melting Point | -60 °C | [1] |

| Density | 0.817 g/mL at 25 °C | [4] |

| Refractive Index | 1.4335-1.4375 at 20 °C | [5] |

| Flash Point | 20 °C (closed cup) | [6] |

| pKa | 10.86 ± 0.10 (Predicted) | |

| Water Solubility | Miscible | |

| Vapor Pressure | 4.96 mmHg at 25 °C |

Reactivity and Stability

N,N-Dimethyl-1,3-propanediamine is a stable compound under recommended storage conditions. It is a strong base that reacts exothermically with acids to form salts.[7] It is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[7] Contact with strong reducing agents, such as hydrides, may lead to the generation of flammable hydrogen gas.[7]

Experimental Protocols

This section details the methodologies for determining the key chemical and physical properties of N,N-Dimethyl-1,3-propanediamine.

Determination of Boiling Point by Thiele Tube Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient micro-method for this determination.

Materials:

-

Thiele tube

-

High-boiling mineral oil

-

Thermometer (0-200 °C)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Bunsen burner or other heat source

-

N,N-Dimethyl-1,3-propanediamine sample

Procedure:

-

Add a small amount (approximately 0.5 mL) of N,N-Dimethyl-1,3-propanediamine to the small test tube.

-

Place the capillary tube, with the sealed end uppermost, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is immersed in the oil.

-

Gently heat the side arm of the Thiele tube with a small flame. The convection currents in the oil will ensure uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a base like N,N-Dimethyl-1,3-propanediamine, the pKa of its conjugate acid is determined. Potentiometric titration is a highly accurate method for this measurement.[7]

Materials:

-

Calibrated pH meter with a combination pH electrode

-

Magnetic stirrer and stir bar

-

Buret (25 or 50 mL)

-

Beaker (100 mL)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

-

N,N-Dimethyl-1,3-propanediamine sample

-

Deionized water

-

Nitrogen gas source

Procedure:

-

Prepare a 1 mM solution of N,N-Dimethyl-1,3-propanediamine in a beaker containing the 0.15 M KCl solution.

-

Place the beaker on the magnetic stirrer and add the stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[8]

-

Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[9]

-

Titrate the solution by adding small, precise increments of the 0.1 M NaOH solution from the buret.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12-12.5.[9]

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. For a diamine, two inflection points and two pKa values are expected. The pKa values can be determined from the first derivative of the titration curve.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a liquid sample like N,N-Dimethyl-1,3-propanediamine, the spectrum can be obtained as a thin film.

Procedure:

-

Place a drop of the neat liquid sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Gently press the plates together to form a thin film.

-

Mount the plates in the spectrometer's sample holder.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Characteristic absorptions for N,N-Dimethyl-1,3-propanediamine are expected for N-H stretching (primary amine), C-H stretching, N-H bending, and C-N stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms.

-

¹H NMR Spectroscopy:

-

Sample Preparation: Prepare a solution of N,N-Dimethyl-1,3-propanediamine (typically 5-25 mg) in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Expected Signals: The ¹H NMR spectrum will show distinct signals for the protons on the methyl groups, the methylene groups, and the primary amine group.

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-100 mg) in a deuterated solvent is typically required.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals: The spectrum will show signals for each unique carbon atom in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

-

Sample Introduction: The liquid sample can be introduced directly via a heated inlet system or by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of compound.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are detected. The fragmentation pattern can provide structural information. For analysis in biological matrices, derivatization followed by liquid chromatography-mass spectrometry (LC-MS) may be employed.[10]

Synthesis Workflow

The industrial synthesis of N,N-Dimethyl-1,3-propanediamine is typically a two-step process starting from dimethylamine and acrylonitrile.[11] The first step is a Michael addition to form N,N-dimethylaminopropionitrile, which is then hydrogenated to the final product.[11]

Caption: Workflow for the continuous synthesis of N,N-Dimethyl-1,3-propanediamine.

Safety and Toxicology

N,N-Dimethyl-1,3-propanediamine is classified as a flammable liquid and vapor.[12] It is corrosive and can cause severe skin burns and eye damage.[12][13] It is harmful if swallowed and may cause an allergic skin reaction.[13] Animal studies have shown low acute toxicity upon inhalation, with observed effects likely due to its corrosive nature.[13] It is reported to be positive for skin sensitization in animal assays.[13] In vitro genotoxicity assays have been negative.[13] Due to its hazardous properties, appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this chemical. Work should be conducted in a well-ventilated area, away from sources of ignition.

References

- 1. nbinno.com [nbinno.com]

- 3. 1,3-Propanediamine, N,N-dimethyl- [webbook.nist.gov]

- 4. N,N -Dimethyl-1,3-propanediamine 97 111-33-1 [sigmaaldrich.com]

- 5. N,N-Dimethyl-1,3-propanediamine, 99% 1000 mL | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. N,N′-Dimethyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]

- 12. N,N'-Dimethyl-1,3-propanediamine | C5H14N2 | CID 66978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

basic characteristics of Dimethyl morpholinophosphoramidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl morpholinophosphoramidate (DMMPA) is an organophosphate compound with the chemical formula C₆H₁₄NO₄P. While it has been utilized as a simulant for anticholinesterase agents in research settings, toxicological studies have revealed significant health concerns, including carcinogenic effects in animal models. This technical guide provides a comprehensive overview of the basic characteristics of this compound, including its physicochemical properties, synthesis, and known biological effects. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug development and toxicological studies involving organophosphate compounds.

Chemical and Physical Properties

Dimethyl morpholinophosphoramidate is a clear, colorless, and slightly viscous liquid. It is soluble in water and is sensitive to prolonged exposure to air.[1] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 597-25-1 | [2] |

| Molecular Formula | C₆H₁₄NO₄P | [2][3] |

| Molecular Weight | 195.15 g/mol | [2][3] |

| Appearance | Clear colorless slightly viscous liquid | [1] |

| Boiling Point | 42.3°C | [1] |

| Water Solubility | Soluble | [1] |

| Air Sensitivity | Sensitive to prolonged exposure | [1] |

Synthesis

A generalized experimental workflow for this type of synthesis is depicted below.

Caption: Generalized workflow for phosphoramidate synthesis.

Experimental Protocol: General Atherton-Todd Reaction for Phosphoramidate Synthesis

Disclaimer: This is a generalized protocol and requires optimization for the specific synthesis of Dimethyl morpholinophosphoramidate.

-

Reaction Setup: To a solution of dimethyl phosphite (1 equivalent) and morpholine (1-1.2 equivalents) in an inert aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine (1.5-2 equivalents).

-

Reaction: Cool the mixture in an ice bath and add the activating agent (e.g., carbon tetrachloride or a solution of iodine) dropwise with stirring.

-

Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated salts. The filtrate can then be washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectral Data

Characterization of Dimethyl morpholinophosphoramidate relies on various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of Dimethyl morpholinophosphoramidate is available through the NIST WebBook. The fragmentation pattern is characteristic of the compound's structure.

Biological Activity and Toxicology

Dimethyl morpholinophosphoramidate was developed for use as a simulant for the physical properties of anticholinesterase agents in chemical defense training.[4] However, significant toxicological findings have been reported.

Carcinogenicity

Studies conducted by the National Toxicology Program (NTP) found that Dimethyl morpholinophosphoramidate caused leukemia in male and female Fischer 344/N rats when administered orally.[4][5] Interestingly, no carcinogenic effects were observed in B6C3F1 mice under the same study conditions.[5]

The table below summarizes the incidence of mononuclear cell leukemia in rats from a two-year gavage study.[5]

| Sex | Dose Group (mg/kg) | Incidence of Leukemia |

| Male | 0 (Control) | 14/50 |

| Male | 150 | 21/50 |

| Male | 300 | 19/50 |

| Male | 600 | 25/50 |

| Female | 0 (Control) | 9/50 |

| Female | 150 | 13/50 |

| Female | 300 | 12/49 |

| Female | 600 | 18/50 |

Genotoxicity

The genotoxic potential of Dimethyl morpholinophosphoramidate has been investigated in several assays. The compound was found to be non-mutagenic in Salmonella typhimurium. However, it was mutagenic in mouse lymphoma cells and induced both chromosome aberrations and sister chromatid exchanges in Chinese hamster ovary cells.[5]

Caption: Summary of genotoxicity findings for this compound.

Experimental Protocol: In Vitro Chromosome Aberration Assay (General)

This is a generalized protocol and specific parameters may vary.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Exponentially growing cells are treated with various concentrations of Dimethyl morpholinophosphoramidate, along with positive and negative controls, for a defined period (e.g., 3-6 hours). In some protocols, an S9 metabolic activation system is included.

-

Harvesting: Following treatment, cells are washed and incubated in a fresh medium. A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

-

Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto clean glass slides and air-dried.

-

Staining and Analysis: Slides are stained (e.g., with Giemsa), and metaphase spreads are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Data Analysis: The frequency of aberrant cells and the number and types of aberrations per cell are recorded and statistically analyzed to determine a positive or negative response.

Conclusion

Dimethyl morpholinophosphoramidate is an organophosphate with limited industrial application but notable toxicological properties. Its carcinogenicity in rats and positive results in in-vitro genotoxicity assays highlight the need for careful handling and further investigation into its mechanism of action. This guide provides a summary of the currently available information on its basic characteristics, serving as a valuable resource for the scientific community. Further research is warranted to fully elucidate its physical properties, develop a standardized synthesis protocol, and understand the molecular pathways underlying its toxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to N,N-Dimethylpropane-1,3-diamine (DMAPA)

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylpropane-1,3-diamine, commonly known as DMAPA, is a versatile aliphatic diamine that serves as a critical building block and intermediate in a wide array of chemical syntheses.[1][2] Its bifunctional nature, containing both a tertiary and a primary amine group, allows for its application in the production of surfactants, epoxy resin curing agents, ion-exchange materials, dyes, and corrosion inhibitors.[2][3] In the personal care industry, it is a key precursor to surfactants like cocamidopropyl betaine, valued for producing fine-bubble foams with low irritation, making it suitable for shampoos and liquid soaps.[4][5]

Molecular Structure and Chemical Identity

DMAPA is a clear, colorless liquid with a characteristic ammoniacal odor.[4][6] It is completely miscible with water and various organic solvents.[3]

-

IUPAC Name: N¹,N¹-Dimethylpropane-1,3-diamine

-

Synonyms: 3-Dimethylaminopropylamine, N,N-Dimethyl-1,3-propanediamine[4]

-

CAS Number: 109-55-7[4]

-

Linear Formula: (CH₃)₂N(CH₂)₃NH₂

-

SMILES: CN(C)CCCN[6]

Physicochemical Properties

The quantitative properties of DMAPA are summarized in the table below, providing essential data for experimental and industrial applications.

| Property | Value | Reference |

| Molecular Weight | 102.18 g/mol | [6] |

| Appearance | Colorless liquid | [4][6] |

| Density | 0.812 g/mL at 25 °C | [7] |

| Boiling Point | 132.1 - 135 °C | [4][8][9] |

| Melting Point | < -60 °C | [9][10] |

| Flash Point | 32 °C (closed cup) | [8] |

| Vapor Pressure | 9.75 mmHg at 25 °C | [6] |

| Refractive Index | 1.4328 - 1.436 at 25 °C/D | [6][9] |

| logP (Octanol/Water Partition Coefficient) | -0.352 | [6] |

| pKa₁ | 7.7 | [2][5] |

| pKa₂ | 9.9 | [2][5] |

Experimental Protocols: Industrial Synthesis of DMAPA

The predominant industrial synthesis of DMAPA is a two-stage process.[3][11] The methodology involves an initial Michael addition reaction followed by catalytic hydrogenation.[11][12]

Step 1: Michael Addition to form DMAPN The synthesis begins with the reaction of dimethylamine ((CH₃)₂NH) and acrylonitrile (CH₂=CHCN).[11][12] This exothermic addition reaction yields 3-dimethylaminopropionitrile (DMAPN).[13] The reaction is typically facilitated by the presence of about 2% water.[12]

Step 2: Catalytic Hydrogenation to DMAPA The intermediate, DMAPN, is then hydrogenated under high pressure to produce the final DMAPA product.[12] This step is carried out in the presence of a catalyst, commonly a Raney-Nickel catalyst.[14][15] To suppress the formation of by-products, a base such as aqueous caustic soda or liquid ammonia is often added.[12] The crude product is subsequently purified, typically via distillation, to achieve high-purity DMAPA.[16]

The overall workflow for the industrial production of DMAPA is visualized below.

Figure 1. Workflow for the two-step industrial synthesis of DMAPA.

References

- 1. Page loading... [guidechem.com]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. atamankimya.com [atamankimya.com]

- 4. DMAPA - Ataman Kimya [atamanchemicals.com]

- 5. atamankimya.com [atamankimya.com]

- 6. N,N-Dimethyl-1,3-propanediamine | C5H14N2 | CID 7993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Dimethylaminopropylamine | 109-55-7 [chemicalbook.com]

- 8. lookpolymers.com [lookpolymers.com]

- 9. bluelotuschem.com [bluelotuschem.com]

- 10. DIMETHYLAMINOPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Dimethylaminopropylamine - Wikipedia [en.wikipedia.org]

- 12. DMAPA production process [sd-avant.com]

- 13. US7723547B2 - Process for the synthesis of DMAPA - Google Patents [patents.google.com]

- 14. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]

- 15. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]

- 16. Procédé de fabrication du DMAPA (N,N-diméthyl-1,3-propanediamine) : aperçu détaillé [blitchem.com]

The Simulant of Choice: An In-depth Technical Guide to Dimethyl Methylphosphonate (DMMP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl methylphosphonate (DMMP), an organophosphorus compound, serves as a crucial simulant for highly toxic chemical warfare agents (CWAs), particularly the G-series nerve agents like Sarin (GB) and Soman (GD).[1][2] Its structural and physicochemical similarities to these agents, coupled with a significantly lower toxicity profile, make it an invaluable tool for research in detection, decontamination, and the development of protective equipment and medical countermeasures.[1][2] This guide provides a comprehensive technical overview of DMMP, including its chemical and physical properties, synthesis, toxicological data, and its role as a chemical agent simulant, with detailed experimental protocols and visualizations of relevant biological pathways.

Core Properties of DMMP and a Comparison with Sarin and Soman

DMMP shares key structural features with nerve agents like Sarin and Soman, most notably the methylphosphonate group. This similarity in chemical structure results in comparable physical properties, which is essential for a simulant.[1] The following tables summarize the key quantitative data for DMMP and its corresponding nerve agents.

Table 1: Physical and Chemical Properties of DMMP, Sarin, and Soman

| Property | Dimethyl Methylphosphonate (DMMP) | Sarin (GB) | Soman (GD) |

| Molecular Formula | C₃H₉O₃P | C₄H₁₀FO₂P | C₇H₁₆FO₂P[3] |

| Molecular Weight | 124.08 g/mol [4] | 140.09 g/mol | 182.17 g/mol [3] |

| Appearance | Colorless liquid[4] | Colorless liquid | Colorless liquid[3][5] |

| Odor | Characteristic | Odorless in pure form | Faint camphor or fruity odor[3][5] |

| Boiling Point | 181 °C[4] | 158 °C | 198 °C[6] |

| Melting Point | -50 °C[4] | -56 °C | -42 °C[6] |

| Density | 1.145 g/mL at 25 °C[4] | 1.0887 g/cm³ at 25 °C | 1.022 g/mL at 25 °C[3][6] |

| Vapor Pressure | 0.41 mmHg at 25 °C | 2.9 mmHg at 25 °C | 0.40 mmHg at 25 °C[3][7] |

| Water Solubility | Soluble | Miscible | 21 g/L at 20 °C[3][7] |

| Log Kow | -0.61 | 0.08 | 1.78[6] |

Synthesis of Dimethyl Methylphosphonate

DMMP is commonly synthesized via the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. In the case of DMMP, trimethyl phosphite is reacted with a methyl halide.[8]

Experimental Protocol: Michaelis-Arbuzov Synthesis of DMMP

A general protocol for the synthesis of DMMP is as follows:

-

Reactants: Trimethyl phosphite and a methylating agent (e.g., methyl iodide, dimethyl sulfate).

-

Procedure: The trimethyl phosphite is heated, and the methylating agent is added dropwise. The reaction is typically exothermic and may require cooling to control the temperature. The reaction mixture is then heated to ensure complete reaction.

-

Work-up and Purification: The resulting product, DMMP, is purified by vacuum distillation.[9][10]

A specific example involves mixing anhydrous p-toluenesulfonic acid and trimethyl phosphite at room temperature under an inert argon atmosphere. The mixture is then heated to 150-160°C under pressure (9-10 atmospheres) for 6 hours. The reaction progress is monitored by gas chromatography. After the reaction is complete, the product is purified by vacuum distillation, collecting the fraction at 92-94°C.[9]

DMMP as a Chemical Agent Simulant: Logical Relationship

The utility of DMMP as a simulant stems from its ability to mimic the key chemical and physical properties of nerve agents like Sarin and Soman without posing the same level of acute toxicity. This allows for safer and more ethical research and training.

Caption: Logical relationship between DMMP and the nerve agents Sarin and Soman.

Toxicological Profile of DMMP

While significantly less toxic than the chemical agents it simulates, DMMP is not without hazard. A thorough understanding of its toxicological profile is essential for safe handling and interpretation of experimental results.

Table 2: Acute Toxicity of DMMP

| Route of Exposure | Species | LD50/LC50 | Reference |

| Oral | Rat | 8210 mg/kg | [4] |

| Dermal | Rabbit | >2,000 mg/kg | [4] |

| Inhalation (1h) | Rat | 20.13 mg/L | [4] |

Table 3: Other Toxicological Endpoints for DMMP

| Toxicological Endpoint | Finding | Reference |

| Skin Irritation | Mild to moderate irritation in humans. | [11] |

| Eye Irritation | Can cause serious eye irritation. | |

| Reproductive Toxicity | Evidence of reproductive effects in male rats (e.g., increased resorptions, reduced sperm motility). | [12] |

| Developmental Toxicity | Not found to be teratogenic, but can induce fetal toxicity at maternally toxic doses. | [13] |

| Genotoxicity | Mixed results in in-vitro and in-vivo studies, with some evidence of dominant lethal mutations in rodents. | [13] |

| Carcinogenicity | Some evidence of carcinogenic activity in male rats (mononuclear cell leukemia). | [13] |

Mechanism of Action: Cholinergic Signaling Pathway Disruption

The primary mechanism of toxicity for organophosphorus nerve agents, and by extension the biological effect that DMMP is used to simulate in some contexts, is the inhibition of acetylcholinesterase (AChE).[14][15] AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) at the synaptic cleft.[14]

Inhibition of AChE leads to the accumulation of ACh, resulting in the continuous stimulation of cholinergic receptors (both nicotinic and muscarinic).[14][16] This overstimulation of the cholinergic system leads to a cascade of downstream effects, ultimately causing the characteristic symptoms of nerve agent poisoning and, in severe cases, death.[15][16]

Caption: Cholinergic signaling pathway and its disruption by organophosphates.

Experimental Protocols Utilizing DMMP

DMMP is employed in a variety of experimental settings to simulate the behavior of more toxic nerve agents.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This assay is used to determine the potency of AChE inhibitors.

-

Principle: The assay is based on the Ellman's method, where thiocholine, produced by the action of AChE on acetylthiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product that can be measured spectrophotometrically at 412 nm.[17][18]

-

Materials:

-

Acetylcholinesterase (AChE)

-

Acetylthiocholine (ATCh)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

DMMP or other test inhibitor

-

Buffer solution (e.g., phosphate buffer, pH 8.0)

-

96-well microplate

-

Spectrophotometer

-

-

Procedure: a. Prepare solutions of AChE, ATCh, DTNB, and the inhibitor in the buffer. b. Add the AChE solution to the wells of the microplate. c. Add different concentrations of the inhibitor (e.g., DMMP) to the wells and incubate to allow for enzyme inhibition. d. Initiate the reaction by adding ATCh and DTNB. e. Immediately measure the absorbance at 412 nm in kinetic mode for a set period (e.g., 5-10 minutes).[19]

-

Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.

Experimental Protocol: In Vitro Neurotoxicity Assay

This protocol can be adapted to assess the neurotoxic effects of DMMP on cultured neuronal cells.

-

Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) or primary neurons are cultured under standard conditions.[20]

-

Exposure: The cells are exposed to various concentrations of DMMP for a defined period.

-

Assessment of Cell Viability:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

LDH Assay: This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.

-

-

Assessment of Neuronal Damage:

-

Neurite Outgrowth Analysis: Changes in the length and branching of neurites can be quantified using microscopy and image analysis software.

-

Immunocytochemistry: Staining for specific neuronal markers (e.g., β-III tubulin) can reveal damage to the cytoskeleton.

-

-

Assessment of Apoptosis:

-

TUNEL Assay: This assay detects DNA fragmentation, a hallmark of apoptosis.

-

Caspase Activity Assays: The activity of key apoptotic enzymes, such as caspase-3, can be measured.

-

Experimental Workflow: Decontamination and Detection Studies

DMMP is frequently used to test the efficacy of decontamination procedures and the sensitivity of detection equipment.

References

- 1. Toward Efficient Toxic-Gas Detectors: Exploring Molecular Interactions of Sarin and Dimethyl Methylphosphonate with Metal-Centered Phthalocyanine Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in sensing toxic nerve agents through DMMP model simulant using diverse nanomaterials-based chemical sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nrt.org [nrt.org]

- 4. Dimethyl methylphosphonate - Wikipedia [en.wikipedia.org]

- 5. Soman (GD): Nerve Agent | NIOSH | CDC [cdc.gov]

- 6. Soman | C7H16FO2P | CID 7305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Health Risk Assessment for The Nerve Agent GD (Soman) - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN102964382A - Method for synthesizing dimethyl methylphosphonate - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 14. mdpi.com [mdpi.com]

- 15. epa.gov [epa.gov]

- 16. my.clevelandclinic.org [my.clevelandclinic.org]

- 17. attogene.com [attogene.com]

- 18. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

Initial Studies on the Toxicity of Depot Medroxyprogesterone Acetate (DMPA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity studies conducted on Depot Medroxyprogesterone Acetate (DMPA), a widely used progestin contraceptive. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative toxicity data, experimental methodologies, and the signaling pathways implicated in DMPA's toxicological profile.

Executive Summary

Depot Medroxyprogesterone Acetate (DMPA) has undergone extensive toxicological evaluation in a variety of animal models. Acute toxicity studies have demonstrated a low order of toxicity. However, long-term studies and investigations into its genotoxic and carcinogenic potential have revealed some areas of concern, including the induction of chromosomal aberrations and tumors in certain animal species. This guide synthesizes the key findings from these initial studies, presenting the data in a structured format to facilitate comparison and further investigation. Detailed experimental protocols for key toxicity assays are provided to aid in the replication and extension of these studies. Furthermore, this guide explores the molecular mechanisms underlying DMPA's toxicity, with a focus on its influence on key signaling pathways.

Quantitative Toxicity Data

The following tables summarize the quantitative data from key in vivo toxicity studies of DMPA.

Table 1: Acute Toxicity of DMPA in Rodents [1]

| Species | Route of Administration | Vehicle | Dose | Observation Period | Results |

| Rat | Single-dose | Not Specified | 8 g/kg body weight | Not Specified | Non-toxic |

| Mouse | Single-dose | Not Specified | 4 g/kg body weight | Not Specified | Non-toxic |

Table 2: Chronic Toxicity of DMPA in Rabbits and Monkeys [1]

| Species | Route of Administration | Dosing Regimen | Duration | Dosages | Key Findings |

| Rabbit (female) | Intramuscular | Every 3 months | 1 year | 3, 10, and 30 mg/kg body weight | Low toxicity at the doses given. |

| Rhesus Monkey | Intramuscular | Every 3 months | 28 months | Not specified in detail, same as rabbits | Low toxicity at the doses given. |

Table 3: Parenteral Toxicity of DMPA in Female Rats [2]

| Parameter | Dose (mg/kg/day) | Duration | Result |

| Body Weight | 2.7, 5.4, 10.8 | 4 and 6 weeks | Marked body weight gain. |

| Liver Function (ALT & AST) | 2.7, 5.4, 10.8 | 4 and 6 weeks | Significant elevations. |

| Oxidative Stress | 2.7, 5.4, 10.8 | 4 and 6 weeks | Decrease in SOD, GSH-Px, NPSH; Increase in TBARS. |

Experimental Protocols

This section details the methodologies for key experiments cited in the initial toxicity assessment of DMPA.

In Vitro Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of DMPA (dissolved in a suitable solvent like DMSO) and control vehicle for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells.

The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Protocol:

-

Cell Plating and Treatment: Plate and treat cells with DMPA as described for the MTT assay.

-

NR Staining: After treatment, incubate the cells with a medium containing Neutral Red (e.g., 50 µg/mL) for 2-3 hours.

-

Washing: Remove the staining solution and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.

-

Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well and incubate with shaking for 10 minutes to extract the dye from the cells.

-

Absorbance Reading: Measure the absorbance of the extracted dye at 540 nm. The amount of absorbed dye is proportional to the number of viable cells.

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

-

Cell Plating and Treatment: Plate and treat cells with DMPA as described for the MTT assay. Include positive control wells treated with a lysis buffer to induce maximum LDH release.

-

Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Absorbance Reading: Measure the absorbance of the resulting formazan product at a wavelength of 490 nm. The amount of formazan is proportional to the amount of LDH released, and thus to the level of cytotoxicity.

In Vivo Genotoxicity Assays

This test identifies substances that cause cytogenetic damage which results in the formation of micronuclei in erythrocytes.

Protocol:

-

Animal Dosing: Administer DMPA (typically via intramuscular or subcutaneous injection) to a group of rodents (usually mice or rats) at various dose levels. A vehicle control group and a positive control group (treated with a known genotoxic agent) are also included.

-

Bone Marrow/Peripheral Blood Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), collect bone marrow or peripheral blood samples from the animals.

-

Slide Preparation: Prepare smears of the bone marrow or peripheral blood on microscope slides.

-

Staining: Stain the slides with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and the visualization of micronuclei (e.g., Giemsa, acridine orange).

-

Microscopic Analysis: Score a predetermined number of PCEs (e.g., 2000) per animal for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity. An increase in the frequency of micronucleated PCEs in the treated groups compared to the control group indicates genotoxic potential.

This assay detects structural and numerical chromosomal abnormalities in the bone marrow cells of treated animals.

Protocol:

-

Animal Dosing: Dose animals with DMPA as described for the micronucleus test.

-

Metaphase Arrest: Prior to sample collection, administer a metaphase-arresting agent (e.g., colchicine) to accumulate cells in the metaphase stage of mitosis.

-

Bone Marrow Collection and Cell Culture: Collect bone marrow cells and prepare a cell suspension.

-

Hypotonic Treatment and Fixation: Treat the cells with a hypotonic solution to swell the cells and then fix them with a fixative (e.g., methanol:acetic acid).

-

Slide Preparation and Staining: Drop the fixed cell suspension onto microscope slides and stain with a chromosome-staining dye (e.g., Giemsa).

-

Microscopic Analysis: Analyze a predetermined number of metaphase spreads (e.g., 100) per animal for chromosomal aberrations, such as chromatid and chromosome breaks, gaps, and rearrangements.

Signaling Pathways and Mechanisms of Toxicity

Initial studies suggest that DMPA's toxicity may be mediated through the modulation of specific signaling pathways, particularly those involved in immune regulation and epithelial barrier function.

NF-κB and RELA Signaling

Studies have indicated an upregulation of RELA and NFKB1, key components of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, in response to DMPA. The NF-κB pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation.

Cytokine-Mediated Signaling

DMPA has been shown to modulate the secretion of various cytokines, including those involved in the Interleukin-10 (IL-10) signaling pathway. IL-10 is an anti-inflammatory cytokine, and its modulation by DMPA could contribute to the observed effects on the immune system.

Experimental Workflow for In Vitro Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro toxicity of a compound like DMPA.

Conclusion

The initial toxicity studies of DMPA indicate a complex toxicological profile. While acute toxicity is low, there is evidence from in vivo studies of potential for genotoxicity and carcinogenicity in certain animal models. The modulation of key signaling pathways such as NF-κB and cytokine-mediated pathways appears to be a significant aspect of its mechanism of toxicity. Further research is warranted to fully elucidate the molecular mechanisms underlying these effects and to translate these findings to human risk assessment. The experimental protocols and data presented in this guide provide a foundational resource for such future investigations.

References

An In-depth Technical Guide to N,N-Dimethyl-1,3-propanediamine (DMAPA)

CAS Number: 109-55-7

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and analytical methodologies for N,N-Dimethyl-1,3-propanediamine (DMAPA). The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical Properties

DMAPA is a colorless to pale yellow liquid with a characteristic amine odor. It is a versatile diamine featuring both a primary and a tertiary amine group, which imparts its unique reactivity and properties.[1] It is miscible with water and a variety of organic solvents.[2]

Table 1: Physical and Chemical Properties of DMAPA

| Property | Value | Source(s) |

| Molecular Formula | C5H14N2 | [3] |

| Molecular Weight | 102.18 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Amine-like, fishy | [2][4] |

| Boiling Point | 132.1 - 135 °C | [4] |

| Melting Point | < -50 °C | |

| Density | 0.812 g/cm³ at 20-25 °C | [4][5] |

| Vapor Pressure | 5 - 8 hPa at 20 °C | [3][5] |

| Flash Point | 32 °C (90 °F) | [4][5] |

| Water Solubility | Miscible | [3] |

| log Kow | -0.35 | [3] |

| pKa1 | 9.9 | [3] |

| pKa2 | 7.7 | [3] |

| Refractive Index | ~1.435 at 20 °C | [4][5] |

Synthesis of DMAPA

The industrial synthesis of DMAPA is predominantly a two-step process.[3][4] The first step involves the Michael addition of dimethylamine to acrylonitrile to produce N,N-dimethylaminopropionitrile (DMAPN). The subsequent step is the catalytic hydrogenation of DMAPN to yield DMAPA.[4]

Experimental Protocol: Representative Industrial Synthesis

While specific process parameters are proprietary, a general methodology can be derived from public domain literature, including patents.[6][7][8]

Step 1: Synthesis of N,N-dimethylaminopropionitrile (DMAPN)

-

Reaction Setup: A continuous reactor, such as a fixed-bed or microchannel reactor, is charged with the reactants.[8][9]

-

Reactants: Acrylonitrile and a dimethylamine solution are mixed, often in a molar ratio ranging from 1:1 to 1:10 (acrylonitrile to dimethylamine).[7]

-

Conditions: The reaction is typically carried out at a temperature of 10-120 °C and a pressure of 1-3 MPa.[7][9]

-

Reaction: The mixture is passed through the reactor to facilitate the Michael addition. The high efficiency of continuous reactors leads to high conversion rates, often exceeding 99%.[8][9]

-

Intermediate Product: The resulting product is crude DMAPN, which can often be used in the subsequent step without extensive purification.[7]

Step 2: Hydrogenation of DMAPN to DMAPA

-

Reaction Setup: The crude DMAPN is fed into a second continuous hydrogenation reactor, typically a fixed-bed reactor.[7]

-

Catalyst: The reactor is packed with a nickel-based catalyst, most commonly Raney nickel.[8] A co-catalyst, such as an alkaline alcohol solution (e.g., NaOH in methanol), may also be used.[7]

-

Hydrogenation: The DMAPN is mixed with hydrogen gas and passed through the catalytic bed.

-

Conditions: The hydrogenation is conducted under elevated temperature (e.g., 70-120 °C) and pressure (e.g., 3-10 MPa).[7][8][10]

-

Purification: The crude DMAPA is purified through multi-stage distillation to remove by-products and achieve a purity of >99.5%.[3]

Key Applications of DMAPA

DMAPA's bifunctional nature makes it a crucial intermediate in the synthesis of a wide range of chemicals.

Table 2: Major Applications of DMAPA

| Application Area | Description | Source(s) |

| Surfactants | A key raw material in the production of mild, amphoteric surfactants like cocamidopropyl betaine (CAPB), used extensively in shampoos, soaps, and other personal care products. | [1][2] |

| Epoxy Resins | Acts as a curing agent (hardener) for epoxy resins, improving adhesion and flexibility in coatings and adhesives. | [2] |

| Water Treatment | Used in the formulation of flocculating agents and corrosion inhibitors for water treatment processes. | [3] |

| Polyurethanes | Functions as a catalyst in the production of polyurethane foams. | |

| Agrochemicals | Serves as an intermediate in the synthesis of various pesticides and herbicides. | [3] |

| Other Industries | Used in the production of ion-exchange resins, fuel additives, dyes, and as an anti-shrinking agent for leather. | [3] |

Application Workflow: Synthesis of Cocamidopropyl Betaine (CAPB)

The synthesis of CAPB from DMAPA is a two-step process involving amidation followed by quaternization.[11][12]

Analytical Methodologies

The analysis of DMAPA, particularly as a residual impurity in products like CAPB, is crucial for quality control. Both gas and liquid chromatography are employed for its quantification.

High-Performance Liquid Chromatography (HPLC)

Direct HPLC analysis of DMAPA is challenging due to its lack of a strong UV chromophore. Therefore, pre-column derivatization is typically required to enhance its detectability.[10]

Representative Experimental Protocol: HPLC-UV with Derivatization

-

Derivatization:

-

Reagent: Salicylaldehyde is a common derivatizing agent that reacts with the primary amine of DMAPA to form a UV-active Schiff base.[10]

-

Procedure: A sample containing DMAPA is mixed with a solution of salicylaldehyde in a suitable solvent (e.g., acetonitrile). The reaction is often carried out at an elevated temperature (e.g., 60-80°C) to ensure complete derivatization.[13]

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 or a cyano (CN) column is typically used.[13]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer at pH 5.0) and an organic solvent like acetonitrile or methanol.[13]

-

Detection: UV detection is performed at the maximum absorbance wavelength of the DMAPA-salicylaldehyde derivative (e.g., 218 nm).[10]

-

Flow Rate: A typical flow rate is around 0.8-1.0 mL/min.[10]

-

-

Quantification: The concentration of DMAPA is determined by comparing the peak area of the derivative to a calibration curve prepared from standards of known concentrations. This method can achieve detection limits in the parts-per-million (ppm) range.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the identification and quantification of DMAPA.[14]

General Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Extraction: For complex matrices, a liquid-liquid extraction may be necessary to isolate DMAPA.

-

Derivatization (Optional): While not always necessary for GC-MS, derivatization can sometimes improve chromatographic peak shape and sensitivity.

-

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polymethylsiloxane) is suitable for separating DMAPA from other components.

-

Injector: A split/splitless injector is commonly used, with an injection volume of 1-2 µL.

-

Carrier Gas: Helium is the typical carrier gas.

-

Temperature Program: A temperature gradient is employed to ensure good separation, for example, starting at a lower temperature and ramping up to a higher temperature.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) ionization is standard.

-

Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

-

Quantification: Identification is confirmed by matching the retention time and mass spectrum with a reference standard. Quantification is achieved using an internal standard and a calibration curve.[14]

Safety and Handling

DMAPA is classified as a flammable and corrosive substance. It can cause severe skin burns and eye damage and may cause an allergic skin reaction.[4] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and protective clothing, must be worn when handling this chemical. Work should be conducted in a well-ventilated area.

This guide provides a summary of the core technical aspects of DMAPA. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the manufacturer.

References

- 1. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]

- 2. DMAPA - Ataman Kimya [atamanchemicals.com]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. Dimethylaminopropylamine - Wikipedia [en.wikipedia.org]

- 5. Cas 109-55-7,3-Dimethylaminopropylamine | lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]

- 10. scribd.com [scribd.com]

- 11. nbinno.com [nbinno.com]

- 12. How is CAPB manufactured? l Elchemy [elchemy.com]

- 13. researchgate.net [researchgate.net]

- 14. Dimethylaminopropylamine (DMAPA) - analysis - Analytice [analytice.com]

Dimethyl Morpholinophosphoramidate: A Review of Limited Applications and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl morpholinophosphoramidate (DMMPA), a colorless, slightly viscous liquid with the chemical formula C₆H₁₄NO₄P, has a notably limited scope of documented applications within the scientific literature.[1][2] Despite its classification as an organophosphorus compound, extensive searches of chemical and patent databases reveal a primary historical use as a chemical agent simulant and a subject of toxicological studies. This review consolidates the available information on this compound, focusing on its known applications and significant toxicological findings. Due to the sparse data on its use in synthetic, medicinal, or industrial chemistry, a comprehensive guide with extensive experimental protocols and quantitative data, as initially intended, cannot be compiled from the existing public-domain literature.

Chemical Properties

Basic chemical and physical properties of Dimethyl morpholinophosphoramidate are summarized below.

| Property | Value | Reference |

| CAS Number | 597-25-1 | [1][3] |

| Molecular Formula | C₆H₁₄NO₄P | [2][3] |

| Molecular Weight | 195.15 g/mol | [3] |

| Appearance | Clear colorless slightly viscous liquid | [1] |

| Solubility | Water soluble | [1] |

| Stability | Slowly hydrolyzes upon exposure to moisture; hydrolysis is rapid in acidic conditions. | [1] |

Known Applications

The predominant application of this compound found in the literature is its use as a simulant for highly toxic anticholinesterase agents, such as nerve gases. Its physical properties mimic those of the actual agents, allowing for its use in training for chemical defense procedures without the associated high toxicity.[4] Studies have shown that this compound can be detected in urine after percutaneous, oral, and intramuscular administration, making it a useful and relatively safe compound for studying total intake of chemical agents.

Toxicological Profile

The toxicology of this compound has been the subject of significant investigation, most notably by the National Toxicology Program (NTP). A long-term gavage study in rodents revealed evidence of carcinogenicity.

Key Toxicological Findings:

-

Carcinogenicity: Long-term exposure to this compound was found to cause an increased incidence of mononuclear cell leukemia in both male and female F344/N rats.[4][5] However, no evidence of carcinogenicity was observed in B6C3F1 mice under the same study conditions.[5]

-

Mutagenicity: this compound was found to be mutagenic in the L5178Y/TK+/- mouse lymphoma assay in the absence of S9 metabolic activation.[5] It also induced chromosomal aberrations and sister-chromatid exchanges in Chinese hamster ovary cells without S9 activation.[5]

The workflow for a typical long-term toxicology and carcinogenesis study, such as the one conducted for this compound by the NTP, is outlined below.

Lack of Other Documented Applications

Extensive literature searches for the application of Dimethyl morpholinophosphoramidate in other areas of chemistry and industry have not yielded significant results. Specifically, there is no substantial evidence in peer-reviewed journals or patents for its use as:

-

A phosphorylating agent in organic synthesis.

-

A precursor or intermediate in the synthesis of pharmaceuticals or agrochemicals.

-

A flame retardant.

-

A ligand in catalysis.

While searches for these applications often lead to other organophosphorus compounds, such as dimethyl methylphosphonate (DMMP), they do not provide relevant information for this compound itself.

Conclusion

Based on a comprehensive review of the available scientific and patent literature, Dimethyl morpholinophosphoramidate (this compound) has a very narrow and specialized history of use, primarily as a simulant for chemical warfare agents. Its toxicological profile has been studied in detail, with findings indicating carcinogenic potential in rats. There is a notable absence of data supporting its application in broader synthetic, medicinal, or industrial fields. Consequently, the development of an in-depth technical guide with extensive experimental protocols and quantitative data for a wider range of applications is not feasible at this time. Future research may uncover new uses for this compound, but its current documented role remains limited.

References

- 1. Dimethyl morpholinophosphoramidate. | 597-25-1 [amp.chemicalbook.com]

- 2. Dimethyl morpholinophosphoramidate [webbook.nist.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. NTP Toxicology and Carcinogenesis Studies of Dimethyl Morpholinophosphoramidate (CAS No. 597-25-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Abstract for TR-298 [ntp.niehs.nih.gov]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Dimethylaminopropylamine (DMAPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-1,3-propanediamine, commonly known as DMAPA, is a versatile aliphatic diamine that serves as a crucial intermediate and building block in a multitude of chemical syntheses.[1][2][3] Its unique structure, featuring both a primary and a tertiary amine group, imparts a distinct reactivity profile that makes it valuable in various industrial and pharmaceutical applications.[4] This guide provides an in-depth overview of the core physical and chemical properties of DMAPA liquid, detailed experimental protocols for their determination, and visualizations of key chemical pathways and workflows.

Physical Properties

DMAPA is a clear, colorless to yellow liquid at room temperature with a characteristic faint, amine-like or ammoniacal odor.[1][2][5][6] It is completely miscible with water and many organic solvents such as alcohols, esters, and ketones, but has limited miscibility with diethyl ether, benzene, and chlorinated hydrocarbons.[2][3][5]

Summary of Physical Properties

The following tables summarize the key physical properties of DMAPA.

Table 1: General and Thermal Properties

| Property | Value | Units |

| Molecular Formula | C₅H₁₄N₂ | - |

| Molecular Weight | 102.18 | g/mol |

| Boiling Point | 132.1 - 135 | °C |

| Melting/Freezing Point | < -50 to -70 | °C |

| Flash Point (Closed Cup) | 30.5 - 35 | °C |

| Autoignition Temperature | 215 | °C |

Table 2: Density, Viscosity, and Other Properties

| Property | Value | Units |

| Density (at 20°C) | 0.812 - 0.82 | g/cm³ |

| Density (at 25°C) | 0.789 - 0.8133 | g/cm³ |

| Vapor Pressure (at 20°C) | 5 - 10 | mmHg |

| Vapor Density (air=1) | 3.5 | - |

| Kinematic Viscosity (at 20°C) | 1.6 | mPa·s |

| Refractive Index (nD) | 1.4328 - 1.436 | - |

| pH (100 g/L at 20°C) | 12.2 | - |

| log P (Octanol-water partition coeff.) | -0.352 | - |

Chemical Properties and Reactivity

The chemical behavior of DMAPA is dictated by its two amine functional groups. It acts as a base, readily reacting with acids in exothermic reactions to form salts.[1][3] Its nucleophilic nature is central to its utility in organic synthesis.[1][9]

Key Reactive Behaviors:

-

Basicity: As a diamine, it is a weak base and can neutralize acids.[2][3]

-

Nucleophilic Reactions: The primary amine group is particularly reactive. For instance, when heated with a fatty acid, it forms an amide while the tertiary amine group remains intact.[4] This resulting amidoamine is a key intermediate for surfactants.[10][11]

-

Formation of Ureas: It reacts with isocyanates to form ureas, a reaction utilized in polymer chemistry.[1]

-

Catalysis: DMAPA is often employed as a catalyst, for example, in the production of polyurethane and epoxy resins.[1][2]

-

Incompatibilities: DMAPA is incompatible with strong oxidizing agents, acids, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[3][12][13] It may generate flammable gaseous hydrogen in combination with strong reducing agents, such as hydrides.[3][12]

-

Stability and Storage: DMAPA is stable under recommended storage conditions but is sensitive to air and may discolor upon exposure.[3][4] It should be stored in a cool, well-ventilated area away from ignition sources, in tightly closed containers made of materials like carbon steel, stainless steel, or suitable plastics.[4][8][13][14] Contact with copper, zinc, lead, or their alloys should be avoided as they will be attacked by the amine.[4][14]

Key Chemical Pathways

Industrial Synthesis of DMAPA

The commercial production of DMAPA is typically a two-step process. It begins with the Michael reaction of dimethylamine with acrylonitrile to produce N,N-dimethylaminopropionitrile (DMAPN). The subsequent hydrogenation of DMAPN yields DMAPA.[1][2][9]

Caption: Industrial production workflow for DMAPA.

Synthesis of Surfactants from DMAPA

DMAPA is a key precursor in the synthesis of amphoteric surfactants like cocamidopropyl betaine (CAPB) and other derivatives such as amine oxides and quaternary ammonium compounds.[4][10][11]

4.2.1 Formation of Amidoamine and Amine Oxide

DMAPA reacts with a fatty acid (e.g., Lauric Acid) to form an amidoamine. This intermediate can then be treated with hydrogen peroxide to yield an amine oxide, a type of non-ionic surfactant known for its foam-boosting properties.[4]

Caption: Reaction pathway for amine oxide synthesis.

4.2.2 Synthesis of Cocamidopropyl Betaine (CAPB)

The synthesis of CAPB involves two main steps. First, the amidation of DMAPA with fatty acids from sources like coconut oil to form the intermediate amidoamine. Second, the quaternization of the amidoamine with sodium monochloroacetate (SMCA) in the presence of a base.[10][11][15]

Caption: Two-step synthesis of Cocamidopropyl Betaine.

Experimental Protocols for Property Determination

The determination of the physical and chemical properties of DMAPA follows standardized test methods, many of which are published by organizations like ASTM International.

Generalized Experimental Workflow

The following diagram illustrates a general workflow for characterizing a liquid sample like DMAPA.

Caption: General workflow for physical property testing.

Detailed Methodologies

5.2.1 Boiling Point Determination (ASTM D1120)

This method determines the equilibrium boiling point of a liquid at atmospheric pressure.[3][14]

-

Principle: A specified volume of the sample (e.g., 60 mL) is boiled in a standard 100-mL round-bottom flask fitted with a reflux condenser.[16] Boiling stones are added to ensure smooth boiling. The temperature of the boiling liquid is measured with a calibrated thermometer or thermocouple.[3][16]

-

Procedure:

-

Place 60 mL of DMAPA into the flask with a few boiling stones.

-

Assemble the apparatus with the condenser and thermometer, ensuring the thermometer bulb is positioned correctly within the liquid.

-

Apply heat using an electric heating mantle to bring the liquid to a boil.

-

Allow the system to reach equilibrium, where the temperature reading is stable.

-

Record the stable temperature as the boiling point.

-

Correct the observed boiling point for any deviation from standard atmospheric pressure.

-

5.2.2 Density Determination (ASTM D4052)

This method covers the determination of density and relative density of liquids using a digital density meter.[2][4][17]

-

Principle: The method is based on the oscillating U-tube principle.[4] A small volume of the liquid sample is introduced into a U-shaped tube, which is then electronically excited to oscillate. The instrument measures the oscillation period, which is directly related to the density of the sample. The instrument must be calibrated with at least two reference standards (e.g., dry air and pure water).

-

Procedure:

-

Calibrate the digital density meter according to the manufacturer's instructions.

-

Ensure the U-tube is clean and dry.

-

Inject approximately 1-2 mL of the DMAPA sample into the U-tube, ensuring no air bubbles are present.[17]

-

Allow the sample to reach thermal equilibrium at the desired test temperature.

-

The instrument will automatically measure the oscillation period and calculate the density.

-

Record the density value.

-

5.2.3 Kinematic Viscosity Determination (ASTM D445)

This test method specifies a procedure for determining the kinematic viscosity of transparent and opaque liquids.[1][9][18]

-

Principle: The method measures the time it takes for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer.[1][8] The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer. The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid.

-

Procedure:

-

Select a calibrated glass capillary viscometer appropriate for the expected viscosity of DMAPA.

-

Charge the viscometer with the DMAPA sample.

-

Place the viscometer in a constant-temperature bath until the sample reaches the test temperature.[9]

-

Using suction or pressure, draw the liquid up through the capillary to a point above the upper timing mark.

-

Allow the liquid to flow down the capillary under gravity.

-

Measure the time required for the leading edge of the meniscus to pass from the upper to the lower timing mark.

-

Calculate the kinematic viscosity using the viscometer's calibration constant.

-

5.2.4 Flash Point Determination (ASTM D93)

This method determines the flash point of petroleum products using a Pensky-Martens closed-cup tester.[5][6][7]

-

Principle: A brass test cup is filled with the sample and fitted with a cover.[19] The sample is heated at a controlled rate while being stirred.[5][19] An ignition source is periodically directed into the cup until a flash is observed. The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite.[19]

-

Procedure:

-

Fill the test cup with DMAPA to the specified level.

-

Place the lid on the cup and insert the thermometer and ignition source.

-

Begin heating the sample at the specified rate while stirring.

-

At prescribed temperature intervals, apply the ignition source by dipping it into the vapor space of the cup.

-

Record the temperature at which a distinct flash is observed inside the cup.

-

Correct the observed flash point for barometric pressure.

-

5.2.5 Water Miscibility Determination (Qualitative)

This procedure determines if a liquid is miscible with water.[20][21]

-

Principle: The solvent is mixed with water, and the resulting mixture is visually inspected for clarity or the formation of separate layers. A clear, single-phase solution indicates miscibility, while cloudiness or the presence of two layers indicates immiscibility.[22]

-

Procedure:

-

Add a known volume (e.g., 1 mL) of DMAPA to a clean, dry test tube.

-

Add a known volume (e.g., 1 mL) of distilled water to the same test tube.

-

Stopper the test tube and shake vigorously for 10-15 seconds.

-

Allow the mixture to stand for a few minutes.

-

Visually observe the mixture. The absence of any phase separation or turbidity confirms that DMAPA is miscible with water.

-

Conclusion

DMAPA is a chemical of significant industrial importance, characterized by its unique bifunctional nature. Its physical properties, such as a relatively high boiling point and complete miscibility with water, make it suitable for a wide range of process conditions. Its chemical reactivity, driven by the presence of both primary and tertiary amine groups, allows it to be a versatile precursor in the synthesis of numerous value-added products, most notably surfactants used in personal care and industrial applications. A thorough understanding of these properties, determined through standardized experimental protocols, is essential for its safe handling, effective application, and the development of new and innovative uses in research and industry.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. ASTM D4052 - eralytics [eralytics.com]

- 5. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 6. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 7. store.astm.org [store.astm.org]

- 8. img.antpedia.com [img.antpedia.com]

- 9. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 10. nbinno.com [nbinno.com]

- 11. How is CAPB manufactured? l Elchemy [elchemy.com]

- 12. nazhco.com [nazhco.com]

- 13. store.astm.org [store.astm.org]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. pubs.aip.org [pubs.aip.org]

- 16. img.antpedia.com [img.antpedia.com]

- 17. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 18. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 19. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 20. standards.iteh.ai [standards.iteh.ai]

- 21. Procedure 1. To test the solubility of a liquid in a | Chegg.com [chegg.com]

- 22. Miscibility - Wikipedia [en.wikipedia.org]

The Use of Dimethyl Methylphosphonate (DMMPA) as a Surrogate for the Nerve Agent Sarin (GB): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of dimethyl methylphosphonate (DMMPA), also commonly referred to as DMMP, as a less toxic surrogate for the highly hazardous nerve agent Sarin (GB). Due to the extreme toxicity of Sarin, which poses significant handling and safety challenges, this compound serves as a crucial tool in the research and development of detection technologies, protective equipment, and decontamination protocols. This document outlines the comparative physicochemical properties of this compound and Sarin, details experimental methodologies where this compound is used as a simulant, and illustrates the biochemical pathway of Sarin's toxicity.

Rationale for Surrogate Use

The development of effective countermeasures against chemical warfare agents (CWAs) like Sarin necessitates extensive research and testing. However, the high lethality of these agents restricts their use to a limited number of specialized laboratories with stringent safety protocols. Chemical surrogates, or simulants, are substances that mimic the physical and chemical properties of a target agent but have significantly lower toxicity.[1] this compound is widely recognized and utilized as a suitable surrogate for G-series nerve agents, particularly Sarin, due to its structural analogy.[2][3] The presence of the characteristic P=O bond in this compound allows it to interact with detection and decontamination materials in a manner similar to Sarin.[3][4]

Physicochemical Properties: A Comparative Analysis

The efficacy of a surrogate is largely determined by how closely its physicochemical properties match those of the agent it is intended to simulate. These properties govern its behavior in various scenarios, including environmental dissemination, interaction with materials, and detection by analytical instruments. The following table summarizes the key physicochemical properties of this compound and Sarin (GB).

| Property | Dimethyl Methylphosphonate (this compound) | Sarin (GB) | Reference(s) |

| Chemical Formula | C3H9O3P | C4H10FO2P | [2] |

| Molecular Weight | 124.08 g/mol | 140.09 g/mol | [2] |

| Appearance | Colorless liquid | Colorless liquid | [2] |

| Density | 1.145 g/cm³ at 20°C | 1.0887 g/cm³ at 25°C | [2] |

| Boiling Point | 181 °C | 158 °C | [2] |

| Vapor Pressure | 0.8 mmHg at 20°C | 2.9 mmHg at 25°C | [2] |

| Viscosity | ~1.7 cP at 25°C | ~1.2 cP at 20°C | [5][6] |

| Solubility in Water | Miscible | Miscible | [7] |

Experimental Protocols Utilizing this compound as a Sarin Surrogate

This compound is instrumental in a variety of experimental settings. Below are detailed methodologies for key applications.

Decontamination Efficacy Studies

These protocols are designed to assess the effectiveness of decontamination solutions and materials in neutralizing or removing nerve agents from surfaces.

Objective: To determine the percentage of this compound removed or degraded from a contaminated surface after treatment with a decontaminating agent.

Materials:

-

This compound (as the simulant)

-

Test surfaces (e.g., glass, painted metal, fabric)

-

Decontaminating solution or material

-

Solvent for extraction (e.g., isopropanol, acetonitrile)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Micropipettes

-

Vials

-

Timer

Procedure:

-

Surface Contamination: A known quantity of this compound is applied to a defined area on the test surface.

-

Decontamination: The decontaminating agent is applied to the contaminated area according to the manufacturer's instructions or the experimental design. A specific contact time is allowed.

-

Extraction: After the designated contact time, the surface is thoroughly wiped with a swab soaked in a suitable solvent to extract any remaining this compound and its degradation products. The swab is then placed in a vial with a known volume of the solvent.

-

Analysis: The extract is analyzed by GC-MS to quantify the amount of this compound remaining.

-

Calculation: The decontamination efficacy is calculated as the percentage of this compound removed or degraded relative to the initial amount applied.

A study on the decontamination of organophosphate-based nerve agent simulants investigated the hydrolysis of DMMP using 31P NMR spectroscopy.[8] In a typical experiment, a 50 mM solution of a catalyst was mixed with a 10 mM solution of the nerve agent simulant in an NMR tube and analyzed at various time intervals.[8]

Material Resistance and Permeation Testing

This protocol is used to evaluate the ability of protective materials, such as those used in chemical protective clothing and respirator filters, to resist penetration by nerve agents.

Objective: To measure the breakthrough time and permeation rate of this compound vapor or liquid through a material.

Materials:

-

This compound (as the simulant)

-

Material sample to be tested

-

Permeation test cell

-

Vapor generation system (for vapor challenges)

-

Collection medium (e.g., sorbent tube, solvent impinger)

-

Analytical instrument for detection (e.g., GC-MS, ion mobility spectrometer)

-

Flow meters and pumps

Procedure:

-

Sample Mounting: The material sample is securely mounted in the permeation test cell, creating a barrier between a challenge side and a collection side.

-

Challenge Application: A controlled concentration of this compound vapor or a known amount of liquid this compound is introduced to the challenge side of the material.

-

Sample Collection: A clean airstream is passed over the collection side of the material, and any this compound that permeates through is captured in the collection medium. Samples are collected at regular intervals.

-